molecular formula C7H7ClN2O3 B11897246 5-Chloro-6-(oxetan-3-yloxy)pyrimidin-4(3H)-one

5-Chloro-6-(oxetan-3-yloxy)pyrimidin-4(3H)-one

Cat. No.: B11897246
M. Wt: 202.59 g/mol
InChI Key: OUUKVHMMEPOOCF-UHFFFAOYSA-N
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Description

5-Chloro-6-(oxetan-3-yloxy)pyrimidin-4(3H)-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a pyrimidine ring substituted with a chlorine atom and an oxetane moiety, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-(oxetan-3-yloxy)pyrimidin-4(3H)-one typically involves the reaction of a chlorinated pyrimidine derivative with an oxetane-containing reagent. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. For example, the reaction between 5-chloropyrimidin-4(3H)-one and 3-hydroxyoxetane in the presence of a base such as potassium carbonate can yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-(oxetan-3-yloxy)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can participate in redox reactions, altering its oxidation state.

    Hydrolysis: The oxetane ring can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium thiolate can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Nucleophilic substitution: Formation of substituted pyrimidin-4(3H)-one derivatives.

    Oxidation: Formation of oxidized pyrimidine derivatives.

    Reduction: Formation of reduced pyrimidine derivatives.

    Hydrolysis: Formation of pyrimidine derivatives with opened oxetane rings.

Scientific Research Applications

5-Chloro-6-(oxetan-3-yloxy)pyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as an antiviral or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-6-(oxetan-3-yloxy)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The oxetane moiety may enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    5-Chloropyrimidin-4(3H)-one: Lacks the oxetane moiety, resulting in different chemical properties.

    6-(Oxetan-3-yloxy)pyrimidin-4(3H)-one: Lacks the chlorine atom, affecting its reactivity.

    5-Bromo-6-(oxetan-3-yloxy)pyrimidin-4(3H)-one: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

5-Chloro-6-(oxetan-3-yloxy)pyrimidin-4(3H)-one is unique due to the presence of both the chlorine atom and the oxetane moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C7H7ClN2O3

Molecular Weight

202.59 g/mol

IUPAC Name

5-chloro-4-(oxetan-3-yloxy)-1H-pyrimidin-6-one

InChI

InChI=1S/C7H7ClN2O3/c8-5-6(11)9-3-10-7(5)13-4-1-12-2-4/h3-4H,1-2H2,(H,9,10,11)

InChI Key

OUUKVHMMEPOOCF-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)OC2=C(C(=O)NC=N2)Cl

Origin of Product

United States

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